4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Resveratrol can be synthesized through several methods, including the Wittig reaction and the Perkin reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde to form an alkene, while the Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base .
Industrial Production Methods
Industrial production of resveratrol typically involves the extraction from natural sources such as grape skins and Japanese knotweed. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity resveratrol .
Chemical Reactions Analysis
Types of Reactions
Resveratrol undergoes various chemical reactions, including:
Oxidation: Resveratrol can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydroresveratrol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroresveratrol.
Substitution: Brominated or nitrated resveratrol derivatives.
Scientific Research Applications
Resveratrol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic antioxidants.
Biology: Investigated for its role in cellular signaling pathways and gene expression.
Medicine: Studied for its potential therapeutic effects in cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the formulation of dietary supplements and skincare products
Mechanism of Action
Resveratrol exerts its effects through multiple mechanisms:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Effects: Inhibits pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase.
Molecular Targets: Interacts with various molecular targets, including SIRT1, AMPK, and NF-κB pathways
Comparison with Similar Compounds
Similar Compounds
Piceatannol: A hydroxylated analog of resveratrol with similar antioxidant properties.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
Curcumin: A polyphenolic compound with potent anti-inflammatory and anticancer properties
Uniqueness of Resveratrol
Resveratrol is unique due to its ability to modulate multiple signaling pathways and its potential therapeutic effects in a wide range of diseases. Its presence in commonly consumed foods also makes it more accessible compared to other similar compounds .
Properties
CAS No. |
496050-53-4 |
---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H12O3/c15-12-6-2-10(3-7-12)1-4-11-5-8-13(16)9-14(11)17/h1-9,15-17H |
InChI Key |
IXJPPNJJWDTLQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
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